molecular formula C17H17Br2N3O B15020342 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B15020342
M. Wt: 439.1 g/mol
InChI Key: TUMCNMCDMLUEEB-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide is a chemical compound with the molecular formula C17H16Br2N4O. It is primarily used in research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes both bromine and phenyl groups, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
  • N-(2,6-Dibromo-4-methylphenyl)glycine hydrazide
  • 2,6-Dibromo-4-methylphenylhydrazine

Uniqueness

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific combination of bromine and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17Br2N3O

Molecular Weight

439.1 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H17Br2N3O/c1-11-8-14(18)17(15(19)9-11)20-10-16(23)22-21-12(2)13-6-4-3-5-7-13/h3-9,20H,10H2,1-2H3,(H,22,23)/b21-12+

InChI Key

TUMCNMCDMLUEEB-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C(\C)/C2=CC=CC=C2)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=C(C)C2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.